molecular formula C13H11N3O B561940 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 CAS No. 1020719-48-5

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3

Cat. No.: B561940
CAS No.: 1020719-48-5
M. Wt: 228.269
InChI Key: PDYMCBRGMDRAPX-FIBGUPNXSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is a deuterium-labeled compound, which means that it contains deuterium atoms instead of hydrogen atoms. This compound is a derivative of 2-amino-1-methyl-6-phenylimidazo(4,5-b)pyridine (PhIP), a heterocyclic amine that is known for its mutagenic and carcinogenic properties. PhIP is commonly formed during the cooking of meat and is a subject of extensive research due to its potential health risks .

Preparation Methods

The synthesis of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves the incorporation of deuterium atoms into the molecular structureThis can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions or the use of deuterated reagents .

Chemical Reactions Analysis

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 undergoes several types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C13H11N3O (with deuterium substitution)
  • Molecular Weight : Approximately 228.26 g/mol
  • CAS Number : 1020719-48-5

This compound is a derivative of the dietary carcinogen 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which is known for its mutagenic properties. The hydroxyl group at position 2 enhances its reactivity and biological interactions.

Carcinogenicity Studies

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is primarily studied for its role as a metabolite of PhIP, a known carcinogen found in cooked meats. Research indicates that this compound can form DNA adducts, which are critical in understanding the mechanisms of carcinogenesis.

Case Study : A study demonstrated altered tissue distribution of PhIP-DNA adducts in transgenic mice expressing human sulfotransferases, providing insights into how human metabolism affects the carcinogenic potential of dietary compounds .

Organic Synthesis

In addition to its role in cancer research, this compound is useful in organic synthesis as a building block for developing new pharmaceuticals and chemical probes.

Applications in Synthesis :

  • Utilized in synthesizing other heterocyclic compounds.
  • Acts as a precursor for creating new derivatives with potential therapeutic effects .

Biochemical Analysis

The compound's biochemical pathways involve extensive metabolism leading to both activation and detoxification products. Understanding these pathways is crucial for assessing the risk associated with dietary exposure to PhIP.

Table 1: Metabolic Pathways of this compound

MetaboliteEnzymeAction
N2-OH-PhIPCYP1B1Mutagenic activation
4'-OH-PhIPCYP1A2Detoxification
2-OH-PhIPUnknownMutagenic potential

Safety Profile

Research indicates that this compound is a confirmed carcinogen based on experimental data. Its safety profile necessitates careful handling and thorough investigation before any practical applications are considered .

Mechanism of Action

The mechanism of action of 2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 involves its metabolic activation to reactive intermediates that can form DNA adducts. These DNA adducts can lead to mutations and initiate carcinogenesis. The compound is metabolized by cytochrome P450 enzymes to form N-hydroxy-PhIP, which is further activated by acetyltransferases or sulfotransferases to form DNA-binding species .

Comparison with Similar Compounds

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 is unique due to its deuterium labeling, which makes it useful for tracing metabolic pathways and studying the kinetics of PhIP metabolism. Similar compounds include:

Biological Activity

2-Hydroxy-1-methyl-6-phenylimidazo(4,5-b)pyridine-d3 (also known as PhIP-d3) is a deuterated derivative of the heterocyclic aromatic amine 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine (PhIP), which has been extensively studied for its biological activities, particularly its carcinogenic potential. This article reviews the biological activity of PhIP-d3, emphasizing its mechanisms of action, metabolic pathways, and implications in cancer research.

  • Molecular Formula : C13H11N3O
  • Molecular Weight : 228.26 g/mol
  • CAS Number : 1020719-48-5
  • IUPAC Name : 6-phenyl-1-(trideuteriomethyl)imidazo[4,5-b]pyridin-2-ol

Carcinogenicity

PhIP and its derivatives are known to be potent carcinogens. Studies have shown that PhIP is activated in vivo through metabolic processes involving cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to DNA and induce mutations. Specifically, PhIP undergoes N-hydroxylation followed by esterification, resulting in DNA adduct formation that is linked to tumorigenesis in various animal models .

Metabolic Pathways

The metabolism of PhIP involves several key enzymes:

  • Cytochrome P450 Enzymes : These enzymes catalyze the N-hydroxylation of PhIP, which is a critical step in its activation.
  • N-acetyltransferases (NATs) : These enzymes play a role in detoxifying the activated metabolites.
  • Glutathione S-transferases (GSTs) : GSTs are involved in conjugating the reactive metabolites with glutathione, facilitating their excretion .

The following table summarizes the metabolic pathways of PhIP:

Metabolic StepEnzyme ClassProduct
N-hydroxylationCytochrome P450N-hydroxy PhIP
AcetylationN-acetyltransferasesAcetylated metabolites
ConjugationGlutathione S-transferasesGlutathione conjugates

Study on Rodent Models

A pivotal study demonstrated that rodents exposed to PhIP developed tumors in various organs, including the mammary gland and colon. The study highlighted that the incidence of tumors was significantly correlated with the levels of DNA adducts formed by PhIP metabolites .

Human Relevance

Research indicates that dietary intake of well-cooked meats containing PhIP may increase cancer risk in humans. Epidemiological studies have suggested a link between high consumption of grilled or fried meats and increased incidence of colorectal cancer .

Implications for Cancer Research

The biological activity of PhIP-d3 is critical for understanding its role as a model compound in cancer research. Its deuterated form allows for improved tracking and quantification in biological studies using mass spectrometry. This can enhance our understanding of how dietary carcinogens contribute to cancer risk and inform strategies for cancer prevention .

Properties

IUPAC Name

6-phenyl-1-(trideuteriomethyl)-3H-imidazo[4,5-b]pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3O/c1-16-11-7-10(9-5-3-2-4-6-9)8-14-12(11)15-13(16)17/h2-8H,1H3,(H,14,15,17)/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDYMCBRGMDRAPX-FIBGUPNXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])N1C2=C(NC1=O)N=CC(=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80662004
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1020719-48-5
Record name 1,3-Dihydro-1-(methyl-d3)-6-phenyl-2H-imidazo[4,5-b]pyridin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1020719-48-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(~2~H_3_)Methyl-6-phenyl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80662004
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.